molecular formula C18H20ClN3O B2464590 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034237-02-8

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2464590
CAS No.: 2034237-02-8
M. Wt: 329.83
InChI Key: BTWPOISGSVGFCQ-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a piperidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This involves the reduction of pyridine to piperidine, followed by functionalization to introduce the desired substituents.

    Attachment of the Benzamide Core: The piperidine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage. This step often requires the use of a base such as triethylamine to facilitate the reaction.

    Introduction of the Chloro Group: The final step involves the chlorination of the benzamide core, typically using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: Employed in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the chloro substituent, leading to different chemical properties and biological activities.

    2-chloro-N-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with variations in the position of the chloro group.

Uniqueness

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the specific positioning of the chloro group and the combination of the benzamide and piperidine-pyridine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-17-4-2-1-3-16(17)18(23)21-13-14-7-11-22(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPOISGSVGFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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